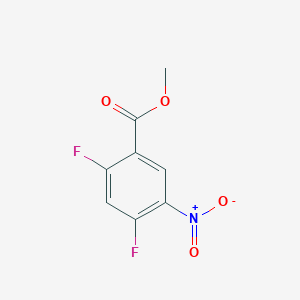

Methyl 2,4-difluoro-5-nitrobenzoate

Description

BenchChem offers high-quality Methyl 2,4-difluoro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-difluoro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMBOVOUTOBMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466152 | |

| Record name | Methyl 2,4-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125568-71-0 | |

| Record name | Methyl 2,4-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,4-difluoro-5-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-difluoro-5-nitrobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on a methyl benzoate scaffold, makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of Methyl 2,4-difluoro-5-nitrobenzoate, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis are provided, along with a summary of its physical and chemical data.

Chemical and Physical Properties

Methyl 2,4-difluoro-5-nitrobenzoate is a solid at room temperature, appearing as a white to brown crystalline powder.[1] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 125568-71-0 | [1][2] |

| Molecular Formula | C₈H₅F₂NO₄ | [1][2] |

| Molecular Weight | 217.13 g/mol | [1][2] |

| Appearance | White to Brown powder to crystal | [1] |

| Melting Point | 73.0 - 83.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate

The synthesis of Methyl 2,4-difluoro-5-nitrobenzoate is typically achieved through a two-step process: the nitration of 2,4-difluorobenzoic acid to form 2,4-difluoro-5-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid with methanol.

Synthesis of the Precursor: 2,4-difluoro-5-nitrobenzoic acid

A common method for the synthesis of the carboxylic acid precursor involves the nitration of 2,4-difluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.

Caption: Synthesis of 2,4-difluoro-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2,4-difluoro-5-nitrobenzoic acid

Materials:

-

2,4-difluorobenzoic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

Procedure:

-

Suspend 2,4-difluorobenzoic acid (9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL) in a flask cooled to 0 °C.

-

Slowly add fuming nitric acid (30 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2,4-difluoro-5-nitrobenzoic acid.

Esterification to Methyl 2,4-difluoro-5-nitrobenzoate

The final product is obtained by the esterification of 2,4-difluoro-5-nitrobenzoic acid with methanol, typically under acidic conditions (Fischer esterification).

Caption: Esterification to the final product.

Experimental Protocol: Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate

This protocol is adapted from a procedure described in patent literature for the synthesis of related compounds.[3]

Materials:

-

2,4-difluoro-5-nitrobenzoic acid (33.0 g, 162 mmol)

-

Anhydrous methanol (400 mL)

-

Concentrated sulfuric acid (4 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 2,4-difluoro-5-nitrobenzoic acid in anhydrous methanol under an argon atmosphere.

-

Add concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for 15 hours.

-

Cool the solution and concentrate it in vacuo.

-

Redissolve the residue in diethyl ether.

-

Wash the ether solution with saturated sodium bicarbonate solution (3 x 200 mL) and then with brine.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate to yield Methyl 2,4-difluoro-5-nitrobenzoate.

Spectroscopic Properties (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | (d, J ≈ 7 Hz) | 1H | Aromatic H ortho to nitro |

| ~7.5 | (d, J ≈ 10 Hz) | 1H | Aromatic H ortho to fluorine |

| ~4.0 | (s) | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be more complex due to the presence of fluorine atoms, which will cause splitting of the carbon signals (C-F coupling).

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~158 (dd) | C-F |

| ~155 (dd) | C-F |

| ~145 | C-NO₂ |

| ~125 (dd) | Aromatic C-H |

| ~120 (dd) | Aromatic C-H |

| ~115 | Aromatic C-COOCH₃ |

| ~53 | -OCH₃ |

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | C=O stretch (ester) |

| ~1600, 1470 | Aromatic C=C stretch |

| ~1530, 1350 | Asymmetric and symmetric NO₂ stretch |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-F stretch |

Applications in Drug Development

The strategic placement of fluorine atoms and a nitro group on the aromatic ring makes Methyl 2,4-difluoro-5-nitrobenzoate a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily converted to an amine, providing a handle for further synthetic modifications.[4]

A notable application of Methyl 2,4-difluoro-5-nitrobenzoate is its use as an intermediate in the synthesis of inhibitors of mutated isocitrate dehydrogenase 1 (mIDH1).[5] These mutations are implicated in various cancers, making mIDH1 an attractive therapeutic target.

Caption: Role as an intermediate in mIDH1 inhibitor synthesis.

Conclusion

Methyl 2,4-difluoro-5-nitrobenzoate is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful handling of nitrating agents, is achievable through established chemical transformations. The physicochemical and spectroscopic properties of this compound, although not extensively documented, can be reasonably predicted, aiding in its identification and use in further synthetic endeavors. Its role as a precursor to mIDH1 inhibitors highlights its importance in the ongoing search for novel cancer therapeutics. This guide provides a foundational resource for researchers interested in utilizing this versatile molecule in their synthetic strategies.

References

An In-depth Technical Guide to Methyl 2,4-difluoro-5-nitrobenzoate

CAS Number: 125568-71-0

This technical guide provides a comprehensive overview of Methyl 2,4-difluoro-5-nitrobenzoate, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

Methyl 2,4-difluoro-5-nitrobenzoate is a solid, appearing as a white to brown powder or crystalline substance.[1] Its chemical structure combines a benzoate core with two fluorine atoms and a nitro group, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 125568-71-0 | [2] |

| Molecular Formula | C₈H₅F₂NO₄ | [2] |

| Molecular Weight | 217.13 g/mol | [2] |

| Appearance | White to Brown powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 73.0 to 83.0 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of Methyl 2,4-difluoro-5-nitrobenzoate can be achieved through a two-step process: the nitration of 2,4-difluorobenzoic acid followed by the esterification of the resulting 2,4-difluoro-5-nitrobenzoic acid.

Step 1: Synthesis of 2,4-difluoro-5-nitrobenzoic acid

This procedure is based on the electrophilic nitration of a difluorinated benzoic acid derivative.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, suspend 2,4-difluorobenzoic acid in concentrated sulfuric acid.

-

Slowly add fuming nitric acid dropwise to the suspension over a period of 30 minutes, ensuring the temperature is maintained at or below 10°C.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product, 2,4-difluoro-5-nitrobenzoic acid, to precipitate out of solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Step 2: Esterification of 2,4-difluoro-5-nitrobenzoic acid

The synthesized nitrobenzoic acid is then converted to its methyl ester.

Experimental Protocol:

-

Dissolve the dried 2,4-difluoro-5-nitrobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,4-difluoro-5-nitrobenzoate.

-

The final product can be further purified by recrystallization from methanol or a hexane/ethyl acetate mixture to obtain a high-purity solid.[4]

Analytical Characterization

The identity and purity of the synthesized Methyl 2,4-difluoro-5-nitrobenzoate can be confirmed using various analytical techniques.

Table 2: Analytical Methods

| Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment | A major peak corresponding to the product with a purity of >98%. |

| Melting Point Analysis | Purity and identity confirmation | A sharp melting point within the range of 73-83°C.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | The ¹H and ¹³C NMR spectra should be consistent with the structure of Methyl 2,4-difluoro-5-nitrobenzoate. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the ester carbonyl group, nitro group, and C-F bonds. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of 217.13 g/mol . |

Applications in Drug Development and Organic Synthesis

Methyl 2,4-difluoro-5-nitrobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of multiple functional groups provides several handles for further chemical transformations.

A key reaction is the reduction of the nitro group to an amine, yielding Methyl 5-amino-2,4-difluorobenzoate. This amino derivative is a crucial precursor for the synthesis of a wide array of bioactive molecules, including heterocyclic compounds that are often the core structures of modern drugs. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.

Visualized Workflows

The following diagrams illustrate the key synthetic pathway and a critical subsequent transformation of Methyl 2,4-difluoro-5-nitrobenzoate.

Caption: Synthetic pathway for Methyl 2,4-difluoro-5-nitrobenzoate.

Caption: Reduction of the nitro group to a key amine intermediate.

References

Spectral Analysis of Methyl 2,4-difluoro-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Methyl 2,4-difluoro-5-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. The provided experimental protocols are generalized and serve as a starting point for laboratory investigation.

Chemical Structure and Properties

-

IUPAC Name: Methyl 2,4-difluoro-5-nitrobenzoate

-

CAS Number: 125568-71-0[1]

-

Molecular Formula: C₈H₅F₂NO₄[1]

-

Appearance: White to brown crystalline powder[3]

-

Melting Point: 73.0 - 83.0 °C[3]

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2,4-difluoro-5-nitrobenzoate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester group. The electron-withdrawing nature of the nitro group and the fluorine atoms will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 (Aromatic) | ~ 8.3 - 8.5 | Doublet of doublets (dd) | JHF ≈ 8-10, JHH ≈ 2-3 | 1H |

| H-3 (Aromatic) | ~ 7.4 - 7.6 | Doublet of doublets (dd) | JHF ≈ 10-12, JHH ≈ 2-3 | 1H |

| -OCH₃ (Ester) | ~ 3.9 - 4.0 | Singlet (s) | N/A | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of the ester appearing significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 163 - 165 |

| C-F (C-2, C-4) | ~ 150 - 160 (with C-F coupling) |

| C-NO₂ (C-5) | ~ 140 - 145 |

| Aromatic C-H (C-3, C-6) | ~ 115 - 125 |

| Aromatic C-COOCH₃ (C-1) | ~ 120 - 130 |

| -OCH₃ (Ester) | ~ 52 - 54 |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F at C-2 | -110 to -120 | Doublet of doublets (dd) | JFF ≈ 20-30, JFH ≈ 8-10 |

| F at C-4 | -130 to -140 | Doublet of doublets (dd) | JFF ≈ 20-30, JFH ≈ 10-12 |

Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Methyl) | 2960 - 2850 | Medium |

| C=O (Ester) | 1735 - 1715 | Strong |

| N-O (Nitro, asymmetric) | 1550 - 1515 | Strong |

| N-O (Nitro, symmetric) | 1360 - 1335 | Strong |

| C-F (Aromatic) | 1250 - 1100 | Strong |

| C-O (Ester) | 1300 - 1200 | Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Description |

| [M]⁺ | 217.02 | Molecular Ion |

| [M - OCH₃]⁺ | 186.01 | Loss of methoxy radical |

| [M - NO₂]⁺ | 171.02 | Loss of nitro group |

| [M - COOCH₃]⁺ | 158.01 | Loss of methyl ester group |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,4-difluoro-5-nitrobenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution into a clean NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence for fluorine nuclei.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the thin solid film method is commonly used. Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).[6]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[8][9]

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.[10]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a novel or synthesized organic compound like Methyl 2,4-difluoro-5-nitrobenzoate.

Caption: Workflow for the synthesis, purification, and spectral analysis of Methyl 2,4-difluoro-5-nitrobenzoate.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 4,5-difluoro-2-nitrobenzoate | C8H5F2NO4 | CID 21928432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,4-Difluoro-5-nitrobenzoate | 125568-71-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 2,4-difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-difluoro-5-nitrobenzoate is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is primarily dictated by the presence of two fluorine atoms and a nitro group on the benzene ring, which activate the molecule for various chemical transformations. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of Methyl 2,4-difluoro-5-nitrobenzoate, including its synthesis, nucleophilic aromatic substitution (SNAr) reactions, and the reduction of its nitro group. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug discovery.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Nitroaromatic compounds are also crucial intermediates, as the nitro group can be readily converted into an amino group, providing a key handle for further functionalization. Methyl 2,4-difluoro-5-nitrobenzoate combines these features, making it a valuable scaffold for the synthesis of a diverse range of complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atoms renders the aromatic ring highly susceptible to nucleophilic attack, enabling the selective introduction of various functional groups.

Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate

The synthesis of Methyl 2,4-difluoro-5-nitrobenzoate is typically achieved through a two-step process: the nitration of a suitable precursor followed by esterification.

Nitration of 2,4-Difluorobenzoic Acid

The first step involves the nitration of 2,4-difluorobenzoic acid to yield 2,4-difluoro-5-nitrobenzoic acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO2+), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring. The fluorine atoms are deactivating ortho, para-directors, and the carboxylic acid group is a meta-director. The directing effects of these substituents favor the introduction of the nitro group at the C5 position.

Esterification of 2,4-difluoro-5-nitrobenzoic acid

The subsequent step is the esterification of the resulting 2,4-difluoro-5-nitrobenzoic acid with methanol to produce Methyl 2,4-difluoro-5-nitrobenzoate. This reaction is commonly carried out under acidic conditions (e.g., using sulfuric acid as a catalyst) via a Fischer esterification mechanism.

Experimental Protocol: Synthesis of 2,4-difluoro-5-nitrobenzoic acid

To a stirred solution of 2,4-difluorobenzoic acid in a suitable solvent, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then stirred for a specified period until the reaction is complete (monitored by TLC). The product is isolated by pouring the reaction mixture onto ice, followed by filtration, washing with cold water, and drying.

Reactivity and Reaction Mechanisms

The primary reactivity of Methyl 2,4-difluoro-5-nitrobenzoate centers around nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon atoms and the reduction of the nitro group. The strong electron-withdrawing effect of the nitro group, positioned ortho and para to the fluorine atoms, significantly activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of Methyl 2,4-difluoro-5-nitrobenzoate proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The nucleophile attacks the electron-deficient carbon atom attached to a fluorine atom, forming a tetrahedral intermediate. The negative charge is delocalized onto the nitro group. In the subsequent step, the fluoride ion, being a good leaving group, is eliminated, and the aromaticity of the ring is restored.

The regioselectivity of the substitution (at C2 or C4) is influenced by the nature of the nucleophile and the reaction conditions. Generally, the fluorine at the C4 position is more activated due to the para-nitro group, making it the more likely site of substitution.

Methyl 2,4-difluoro-5-nitrobenzoate readily reacts with primary and secondary amines to yield the corresponding amino-substituted products. These reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a base (e.g., K2CO3 or Et3N) to neutralize the HF formed.

Experimental Protocol: Reaction with Piperidine

To a solution of Methyl 2,4-difluoro-5-nitrobenzoate in an appropriate solvent (e.g., DMSO), piperidine and a base such as potassium carbonate are added. The mixture is heated to a suitable temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC). The product is then isolated by aqueous workup and purified by chromatography.

Similarly, thiols can act as nucleophiles, displacing one of the fluorine atoms to form the corresponding thioether derivatives. These reactions are usually performed in the presence of a base (e.g., NaH or K2CO3) to generate the more nucleophilic thiolate anion.

Experimental Protocol: Reaction with Thiophenol

To a solution of thiophenol in a dry polar aprotic solvent like DMF, a base such as sodium hydride is added at 0 °C to form the sodium thiophenolate. A solution of Methyl 2,4-difluoro-5-nitrobenzoate is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating. The product is isolated by quenching the reaction with water, followed by extraction and purification.

Reduction of the Nitro Group

The nitro group of Methyl 2,4-difluoro-5-nitrobenzoate can be selectively reduced to an amino group, providing a key intermediate for further derivatization, such as amide bond formation or the construction of heterocyclic rings. A variety of reducing agents can be employed for this transformation.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or the use of metal reductants in acidic media (e.g., SnCl2 in HCl, or Fe in acetic acid).

Experimental Protocol: Reduction using Tin(II) Chloride

To a solution of Methyl 2,4-difluoro-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate, an excess of tin(II) chloride dihydrate is added, followed by the addition of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature or heated to reflux until the reduction is complete. After neutralization of the acid, the product, methyl 5-amino-2,4-difluorobenzoate, is extracted and purified.

Quantitative Data

| Reaction | Reactants | Product | Yield (%) |

| Synthesis | 2,4-Difluorobenzoic acid, HNO₃/H₂SO₄ | 2,4-Difluoro-5-nitrobenzoic acid | High |

| 2,4-Difluoro-5-nitrobenzoic acid, Methanol/H₂SO₄ | Methyl 2,4-difluoro-5-nitrobenzoate | Good to High | |

| SNAr | Methyl 2,4-difluoro-5-nitrobenzoate, Piperidine | Methyl 4-(piperidin-1-yl)-2-fluoro-5-nitrobenzoate | Typically High |

| SNAr | Methyl 2,4-difluoro-5-nitrobenzoate, Thiophenol | Methyl 4-(phenylthio)-2-fluoro-5-nitrobenzoate | Good to High |

| Reduction | Methyl 2,4-difluoro-5-nitrobenzoate, SnCl₂/HCl | Methyl 5-amino-2,4-difluorobenzoate | High |

Note: Specific yields are highly dependent on the reaction conditions and should be optimized for each specific application.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathway to Methyl 2,4-difluoro-5-nitrobenzoate.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Workflow for the reduction of the nitro group.

Conclusion

Methyl 2,4-difluoro-5-nitrobenzoate is a highly reactive and versatile intermediate in organic synthesis. The presence of activating nitro and fluoro groups allows for facile and selective functionalization of the aromatic ring through nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine, opening up a plethora of possibilities for subsequent chemical modifications. This guide provides the essential knowledge base for researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors. The provided experimental protocols and mechanistic insights are intended to serve as a practical resource for the design and execution of novel synthetic routes towards complex and biologically active molecules.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2,4-difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-difluoro-5-nitrobenzoate, a fluorinated nitroaromatic compound, serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group, make it a valuable intermediate for introducing specific functionalities into complex molecules. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for Methyl 2,4-difluoro-5-nitrobenzoate, designed to ensure the well-being of laboratory personnel and the integrity of research endeavors.

Core Safety and Physical Data

A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic properties and associated hazards. The following tables summarize the key physical and chemical data for Methyl 2,4-difluoro-5-nitrobenzoate, as well as its hazard classifications according to the Globally Harmonized System (GHS).

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 125568-71-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₅F₂NO₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 217.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to Brown powder to crystal | --INVALID-LINK-- |

| Melting Point | 73.0 to 83.0 °C | --INVALID-LINK-- |

| Purity | >98.0% (GC) | --INVALID-LINK-- |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | --INVALID-LINK-- |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | --INVALID-LINK-- |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | --INVALID-LINK-- |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | --INVALID-LINK-- |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | --INVALID-LINK-- |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | --INVALID-LINK-- |

Essential Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure risk and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with Methyl 2,4-difluoro-5-nitrobenzoate. The following table outlines the recommended PPE.

| Body Part | Equipment | Specification |

| Eyes/Face | Safety goggles with side-shields, Face shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing. |

| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for short-term use. Inspect gloves before each use and replace immediately if contaminated.[1] |

| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned. |

| Respiratory | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a fume hood. |

Storage and Handling Workflow

The following diagram outlines the logical workflow for the safe handling of Methyl 2,4-difluoro-5-nitrobenzoate, from initial preparation to final disposal.

Caption: A logical workflow for the safe handling of Methyl 2,4-difluoro-5-nitrobenzoate.

Emergency Procedures: A First-Aid Guide

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial. The following diagram provides a clear, step-by-step guide for responding to different types of exposure.

Caption: A flowchart outlining first-aid measures for exposure to Methyl 2,4-difluoro-5-nitrobenzoate.

Experimental Protocols: General Synthesis Considerations

While specific experimental protocols will vary depending on the desired reaction, the synthesis of derivatives from Methyl 2,4-difluoro-5-nitrobenzoate often involves nucleophilic aromatic substitution or reduction of the nitro group. A generalized procedure for the reduction of a related nitrobenzoate to its corresponding aniline is as follows:

-

Reaction Setup : To a solution of the nitrobenzoate in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride dihydrate.

-

Reaction Conditions : Heat the reaction mixture to reflux and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup : Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Neutralization and Extraction : Dilute the residue with an organic solvent like ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification : Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for Methyl 2,4-difluoro-5-nitrobenzoate before use.

References

An In-depth Technical Guide to the Solubility of Methyl 2,4-difluoro-5-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

| Property | Value |

| Chemical Name | Methyl 2,4-difluoro-5-nitrobenzoate |

| CAS Number | 119330-41-9 |

| Molecular Formula | C₈H₅F₂NO₄ |

| Molecular Weight | 217.13 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 73-75 °C |

Solubility Profile in Organic Solvents

Quantitative solubility data for methyl 2,4-difluoro-5-nitrobenzoate in a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, based on its chemical structure—a substituted aromatic ring with polar nitro and ester functional groups, alongside two fluorine atoms—a general solubility profile can be inferred.

The presence of the polar nitro and ester groups suggests that the compound will exhibit some solubility in polar organic solvents. The fluorine atoms can increase lipophilicity, potentially enhancing solubility in less polar solvents. Patent literature qualitatively describes methyl 2,4-difluoro-5-nitrobenzoate as having "very low solubility" in common organic solvents such as methanol, dichloromethane, and ethyl acetate at room temperature. This suggests that while some dissolution may occur, it is not highly soluble in these media under standard conditions.

For practical applications, it is anticipated that methyl 2,4-difluoro-5-nitrobenzoate would demonstrate higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are known for their ability to dissolve a wide range of organic compounds.

Given the lack of specific quantitative data, experimental determination of solubility is crucial for any process development or formulation activities involving this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of methyl 2,4-difluoro-5-nitrobenzoate in organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of methyl 2,4-difluoro-5-nitrobenzoate in a selection of organic solvents at a specified temperature.

Materials:

-

Methyl 2,4-difluoro-5-nitrobenzoate (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 2,4-difluoro-5-nitrobenzoate to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in terms of g/100 mL or other suitable units.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of methyl 2,4-difluoro-5-nitrobenzoate of known concentrations in the respective solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dilute the filtered saturated solutions with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the concentration of methyl 2,4-difluoro-5-nitrobenzoate from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the average of multiple determinations (typically n=3) at the specified temperature.

-

The data should be presented in a clear and organized table.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of methyl 2,4-difluoro-5-nitrobenzoate and a practical framework for its experimental determination. For any application requiring precise solubility data, it is imperative to perform these experimental measurements under the specific conditions of interest.

An In-depth Technical Guide to the Reactivity of Methyl 2,4-difluoro-5-nitrobenzoate with Sulfur Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Methyl 2,4-difluoro-5-nitrobenzoate with various sulfur nucleophiles. This compound is a valuable building block in medicinal chemistry and materials science due to its susceptibility to nucleophilic aromatic substitution (SNAr), which allows for the introduction of diverse functionalities. This document details the underlying chemical principles, predictable reactivity patterns, and provides experimental protocols for key transformations.

Core Principles: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of Methyl 2,4-difluoro-5-nitrobenzoate is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The aromatic ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the methyl ester (-COOCH₃). This electron deficiency makes the ring susceptible to attack by nucleophiles.

The two fluorine atoms are excellent leaving groups in SNAr reactions. The position of the nitro group para to the fluorine at C-4 and ortho to the fluorine at C-2 strongly activates both positions for substitution. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.

A simplified representation of the SNAr mechanism.

Regioselectivity in Reactions with Sulfur Nucleophiles

A key consideration when reacting Methyl 2,4-difluoro-5-nitrobenzoate with a single equivalent of a nucleophile is the regioselectivity of the substitution. The fluorine atom at the C-4 position is generally more activated due to the para relationship with the strongly electron-withdrawing nitro group. The nitro group can delocalize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the C-4 position. Therefore, monosubstitution is expected to occur preferentially at the C-4 position.

Predicted regioselectivity for monosubstitution with a sulfur nucleophile.

Reactivity with Various Sulfur Nucleophiles: A Summary

The following table summarizes the expected reactivity of Methyl 2,4-difluoro-5-nitrobenzoate with a range of common sulfur nucleophiles. While specific experimental data for this exact substrate is limited in the public domain, the information presented is based on the well-established reactivity of analogous difluoronitro-aromatic compounds.

| Sulfur Nucleophile | Expected Product(s) | Typical Reaction Conditions | Notes |

| Aliphatic Thiols (R-SH) | Methyl 2-fluoro-4-(alkylthio)-5-nitrobenzoate and/or Methyl 2,4-bis(alkylthio)-5-nitrobenzoate | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile), Room temperature to moderate heating (e.g., 80 °C) | The use of a base is crucial to deprotonate the thiol to the more nucleophilic thiolate. Stoichiometry of the thiol will determine the extent of substitution. |

| Thiophenols (Ar-SH) | Methyl 2-fluoro-4-(arylthio)-5-nitrobenzoate and/or Methyl 2,4-bis(arylthio)-5-nitrobenzoate | Similar to aliphatic thiols. A weaker base may be sufficient due to the higher acidity of thiophenols. | Reactivity can be influenced by substituents on the thiophenol ring. |

| Sodium Sulfide (Na₂S) | Potential for formation of a dimeric thioether or a polymer. | Polar aprotic solvent. Careful control of stoichiometry is required. | The bifunctional nature of the sulfide ion can lead to multiple products. |

| Cysteine | Methyl 2-fluoro-4-(S-cysteinyl)-5-nitrobenzoate | Aqueous buffer (pH > 7) or polar organic solvent with a base. | The reaction is expected to be selective for the thiol group of cysteine over the amine under appropriate pH control. |

Detailed Experimental Protocols

The following protocols are representative examples for the reaction of Methyl 2,4-difluoro-5-nitrobenzoate with sulfur nucleophiles. These are based on established procedures for similar SNAr reactions and should be optimized for specific substrates and desired outcomes.

General Procedure for Monosubstitution with an Aliphatic Thiol

This protocol describes the synthesis of a Methyl 2-fluoro-4-(alkylthio)-5-nitrobenzoate derivative.

Materials:

-

Methyl 2,4-difluoro-5-nitrobenzoate

-

Aliphatic thiol (e.g., ethanethiol, propanethiol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

-

Slowly add the aliphatic thiol (1.1 eq.) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

General Procedure for Disubstitution with a Thiophenol

This protocol aims for the synthesis of a Methyl 2,4-bis(arylthio)-5-nitrobenzoate derivative.

Materials:

-

Methyl 2,4-difluoro-5-nitrobenzoate

-

Thiophenol

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a round-bottom flask, dissolve Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq.) in acetonitrile.

-

Add cesium carbonate (3.0 eq.) and thiophenol (2.5 eq.) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the desired product.

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of thioether derivatives of Methyl 2,4-difluoro-5-nitrobenzoate.

A generalized workflow for the synthesis and purification of thioether derivatives.

Conclusion

Methyl 2,4-difluoro-5-nitrobenzoate is a highly reactive and versatile substrate for nucleophilic aromatic substitution with a variety of sulfur nucleophiles. The predictable regioselectivity, favoring substitution at the C-4 position, allows for the controlled synthesis of monosubstituted derivatives. By adjusting the stoichiometry of the nucleophile and the reaction conditions, disubstituted products can also be obtained. The protocols provided in this guide serve as a starting point for the development of robust synthetic routes towards novel thioether-containing molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions for specific nucleophiles is encouraged to achieve desired yields and purity.

An In-depth Technical Guide to the Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate from 2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,4-difluoro-5-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the nitration of 2,4-difluorobenzoic acid, followed by the esterification of the resulting 2,4-difluoro-5-nitrobenzoic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

I. Synthetic Pathway

The synthesis of Methyl 2,4-difluoro-5-nitrobenzoate from 2,4-difluorobenzoic acid proceeds through a two-step reaction sequence:

-

Nitration: The aromatic ring of 2,4-difluorobenzoic acid is nitrated to introduce a nitro group at the 5-position, yielding 2,4-difluoro-5-nitrobenzoic acid.

-

Esterification: The carboxylic acid functionality of 2,4-difluoro-5-nitrobenzoic acid is then esterified with methanol to produce the final product, Methyl 2,4-difluoro-5-nitrobenzoate.

Caption: Synthetic route for Methyl 2,4-difluoro-5-nitrobenzoate.

II. Experimental Protocols

Step 1: Synthesis of 2,4-difluoro-5-nitrobenzoic acid

This protocol is adapted from established nitration procedures for fluorinated benzoic acids.

Materials:

-

2,4-difluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Ice

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,4-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (3-5 vol) and cool the mixture to 0°C in an ice bath.

-

Slowly add fuming nitric acid (1.1-1.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2,4-difluoro-5-nitrobenzoic acid as a solid. A yield of up to 98% has been reported for this reaction.[1]

Step 2: Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate

This protocol is a general procedure based on the Fischer-Speier esterification of substituted nitrobenzoic acids.

Materials:

-

2,4-difluoro-5-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,4-difluoro-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 2,4-difluoro-5-nitrobenzoate.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure ester.

III. Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Methyl 2,4-difluoro-5-nitrobenzoate.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration | 2,4-difluorobenzoic acid | H₂SO₄, fuming HNO₃ | 0 - 5 | 1 - 2 | up to 98[1] |

| 2 | Esterification | 2,4-difluoro-5-nitrobenzoic acid | CH₃OH, H₂SO₄ (cat.) | Reflux | 2 - 4 | Not specified |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,4-difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 182-185 | White crystalline solid |

| 2,4-difluoro-5-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | 148-151 | Light yellow solid |

| Methyl 2,4-difluoro-5-nitrobenzoate | C₈H₅F₂NO₄ | 217.13 | 73-76 | White to light yellow solid |

IV. Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting material to the purified final product.

Caption: Workflow for the synthesis and purification of the target molecule.

References

An In-depth Technical Guide to the NMR Chemical Shifts of Methyl 2,4-difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 2,4-difluoro-5-nitrobenzoate. In the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR principles and data from structurally analogous molecules to offer a comprehensive theoretical spectrum. This information is intended to aid in the identification, characterization, and quality control of methyl 2,4-difluoro-5-nitrobenzoate in research and development settings.

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for methyl 2,4-difluoro-5-nitrobenzoate are summarized in the tables below. These predictions are derived from the analysis of substituent effects on the chemical shifts of the aromatic ring and the methyl ester group. The electron-withdrawing nature of the two fluorine atoms and the nitro group, along with the ester functionality, significantly influences the electronic environment of the molecule and, consequently, its NMR spectrum.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one singlet for the methyl ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 | 1H |

| H-6 | ~ 8.2 - 8.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 | 1H |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A | 3H |

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will exhibit more complex features due to carbon-fluorine coupling. The aromatic carbons directly bonded to fluorine will appear as doublets with large coupling constants.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O (Ester) | ~ 162 - 166 | Singlet (s) | N/A |

| C-1 | ~ 125 - 130 | Triplet (t) or Doublet of doublets (dd) | J(C-F) ≈ 3-5 |

| C-2 | ~ 155 - 160 | Doublet (d) | ¹J(C-F) ≈ 250-270 |

| C-3 | ~ 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| C-4 | ~ 150 - 155 | Doublet (d) | ¹J(C-F) ≈ 250-270 |

| C-5 | ~ 135 - 140 | Singlet (s) or small doublet | |

| C-6 | ~ 120 - 125 | Doublet (d) | ³J(C-F) ≈ 5-10 |

| -OCH₃ | ~ 52 - 54 | Singlet (s) | N/A |

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of methyl 2,4-difluoro-5-nitrobenzoate with the predicted proton and carbon assignments.

Caption: Structure of methyl 2,4-difluoro-5-nitrobenzoate with atom numbering.

Experimental Protocol

The following is a general experimental protocol for acquiring the ¹H and ¹³C NMR spectra of an aromatic compound like methyl 2,4-difluoro-5-nitrobenzoate.

Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of methyl 2,4-difluoro-5-nitrobenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can be used as a reference.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Cap the NMR tube securely.

NMR Spectrometer Setup

-

The ¹H and ¹³C NMR spectra should be recorded on a nuclear magnetic resonance spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The instrument is locked onto the deuterium signal of the solvent (CDCl₃).

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

Data Acquisition

-

¹H NMR: A standard one-pulse ¹H NMR experiment is performed. The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-12 ppm for this type of molecule). The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.[1]

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling. The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans is usually required for ¹³C NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The chemical shifts are referenced to the TMS signal at 0 ppm (for both ¹H and ¹³C).

-

For the ¹H spectrum, the integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.

-

The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are determined.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the NMR data.

Caption: Logical workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Methyl 2,4-difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 2,4-difluoro-5-nitrobenzoate. The document outlines the expected vibrational frequencies based on the analysis of its constituent functional groups, offers a comprehensive experimental protocol for acquiring the spectrum, and presents a logical workflow for FT-IR analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of methyl 2,4-difluoro-5-nitrobenzoate is characterized by the vibrational modes of its aromatic ring, nitro group, ester group, and carbon-fluorine bonds. A precise experimental spectrum is not publicly available; therefore, the following table summarizes the predicted absorption bands based on the known frequencies of related compounds such as nitroaromatics, fluorobenzenes, and methyl benzoate derivatives.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Asymmetric N-O Stretching | Aromatic Nitro (-NO₂) | 1550–1475 | Strong | The presence of a nitro group attached to an aromatic ring typically results in a strong absorption band in this region.[1] |

| Symmetric N-O Stretching | Aromatic Nitro (-NO₂) | 1360–1290 | Strong | This is the second characteristic strong band for the aromatic nitro group.[1] |

| C=O Stretching | Ester (-COOCH₃) | 1730–1715 | Strong | The carbonyl stretch of the ester group is a prominent and sharp peak.[2][3] Conjugation with the aromatic ring can slightly lower the frequency. |

| C-O Stretching (Asymmetric) | Ester (-COOCH₃) | 1300–1250 | Strong | Aromatic esters typically exhibit two strong C-O stretching bands.[2] This is the asymmetric stretch. |

| C-O Stretching (Symmetric) | Ester (-COOCH₃) | 1130–1100 | Strong | This corresponds to the symmetric O-C-C stretch of the ester group.[2] |

| C-F Stretching | Aryl Fluoride (Ar-F) | 1270-1100 | Strong | The C-F bond gives rise to a strong absorption in the fingerprint region. The presence of two fluorine atoms may result in multiple or broad bands. |

| Aromatic C=C Stretching | Benzene Ring | 1600–1450 | Medium to Weak | Aromatic rings typically show several bands in this region due to ring stretching vibrations.[2] |

| Aromatic C-H Stretching | Benzene Ring | 3100–3000 | Medium to Weak | These absorptions are characteristic of C-H bonds on an aromatic ring.[4] |

| Methyl C-H Stretching | Methyl Group (-CH₃) | 2960-2850 | Medium to Weak | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group of the ester. |

| Out-of-Plane C-H Bending | Benzene Ring | 900–675 | Strong to Medium | The substitution pattern on the benzene ring influences the position of these bands, which can be useful for structural confirmation. |

Experimental Protocol for FT-IR Spectrum Acquisition

This section details a standard procedure for obtaining the FT-IR spectrum of a solid organic compound such as methyl 2,4-difluoro-5-nitrobenzoate.

Objective: To acquire a high-quality infrared spectrum of the analyte for functional group identification and structural elucidation.

Materials and Equipment:

-

Methyl 2,4-difluoro-5-nitrobenzoate (solid sample)

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr), IR-grade powder, dried

-

Pellet press with die

-

Spatula

-

Sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum.

-

Place approximately 1-2 mg of the methyl 2,4-difluoro-5-nitrobenzoate sample into the agate mortar.[5]

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.[5] The sample concentration in KBr should be in the range of 0.2% to 1%.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[5][6]

-

Transfer the powdered mixture to the pellet die.

-

Place the die in the hydraulic press and apply pressure to form a transparent or translucent pellet.[5]

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

-

-

Sample Spectrum Acquisition:

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks in the spectrum and compare them to the predicted vibrational frequencies in the table above to identify the functional groups.

-

Alternative Solid Sampling Method (Thin Solid Film): An alternative method involves dissolving the solid sample in a volatile solvent, such as methylene chloride or acetone.[7] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[7] After the solvent evaporates, a thin film of the solid compound remains on the plate, which can then be analyzed directly in the FT-IR spectrometer.[7]

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of an unknown compound.

Caption: Logical workflow for FT-IR spectral analysis.

This guide provides a foundational understanding for the FT-IR analysis of methyl 2,4-difluoro-5-nitrobenzoate. For definitive structural confirmation, it is recommended to compare the experimentally obtained spectrum with a reference spectrum of a pure standard, or to use complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Methodological & Application

Navigating Synthetic Transformations: Application Notes for Methyl 2,4-Difluoro-5-Nitrobenzoate and Analogs

For Researchers, Scientists, and Drug Development Professionals

While specific, detailed application protocols for methyl 2,4-difluoro-5-nitrobenzoate are not extensively documented in publicly available literature, its structural motifs—a difluorinated benzene ring activated by a nitro group and containing a methyl ester—strongly suggest its utility as a versatile intermediate in organic synthesis. The reactivity of this compound is anticipated to be analogous to that of other structurally related nitroaromatic compounds. The presence of fluorine atoms and an electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the nitro group itself is a key functional handle for transformations, primarily reduction to an amine.

This document provides an overview of the potential applications of methyl 2,4-difluoro-5-nitrobenzoate based on the known chemistry of similar molecules. The experimental protocols detailed below are for analogous compounds and should serve as a foundational guide for initiating research and development involving methyl 2,4-difluoro-5-nitrobenzoate.

I. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring, activated by the strongly electron-withdrawing nitro group, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to build molecular complexity. The regioselectivity of the substitution will be dictated by the relative activation of the two fluorine atoms.

A general representation of this transformation is the reaction of a difluoronitrobenzene derivative with a nucleophile, where one of the fluorine atoms is displaced.

Caption: General workflow for SNAr reactions.

II. Reduction of the Nitro Group

A pivotal transformation for nitroaromatic compounds is the reduction of the nitro group to a primary amine. This opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the construction of various heterocyclic systems. Common methods for this reduction include catalytic hydrogenation and metal-mediated reductions.

Experimental Protocol: Reduction of a Nitroaromatic Compound via Catalytic Hydrogenation (Analogous System)

This protocol is based on general procedures for the reduction of nitroarenes using palladium on carbon.

Materials:

-

Nitroaromatic starting material (e.g., an analog of methyl 2,4-difluoro-5-nitrobenzoate)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve the nitroaromatic compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified by crystallization or chromatography if necessary.

| Parameter | Value |

| Catalyst Loading | 5-10 mol% |

| Hydrogen Pressure | 1-4 atm |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Table 1. Typical conditions for catalytic hydrogenation of nitroarenes.

Caption: Workflow for nitro group reduction.

III. Synthesis of Heterocyclic Compounds

The resulting aminobenzoate, derived from the reduction of methyl 2,4-difluoro-5-nitrobenzoate, is a valuable precursor for the synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry. For instance, condensation reactions with appropriate partners can lead to the formation of quinolones, benzodiazepines, and other important scaffolds.

IV. Use in the Synthesis of Biologically Active Molecules

Difluorinated aromatic compounds are of significant interest in drug discovery. The fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. While no direct synthesis of approved drugs using methyl 2,4-difluoro-5-nitrobenzoate is documented, its analog, methyl 4-amino-2,3-difluoro-5-nitrobenzoate, is a known intermediate in the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy. This highlights the potential of such fluorinated nitrobenzoates as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).

Caption: General pathway to API synthesis.

V. Safety and Handling

Nitroaromatic compounds should be handled with care as they can be energetic and potentially toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.

Application Notes: Synthesis of Substituted Quinolones via Nucleophilic Aromatic Substitution and Cyclization of Methyl 2,4-difluoro-5-nitrobenzoate

Introduction

Quinolones are a crucial class of heterocyclic compounds, forming the core structure of many pharmacologically active agents, most notably the broad-spectrum fluoroquinolone antibiotics.[1][2][3] The introduction of fluorine atoms and various substituents onto the quinolone scaffold can significantly enhance antimicrobial potency, modulate pharmacokinetic properties, and improve metabolic stability.[3][4] Methyl 2,4-difluoro-5-nitrobenzoate is a versatile starting material for the synthesis of substituted quinolones. The presence of two fluorine atoms and a strongly electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of diverse functionalities.[5][6]

This document outlines a robust, multi-step synthetic pathway for the preparation of novel substituted quinolone-3-carboxylates starting from Methyl 2,4-difluoro-5-nitrobenzoate. The methodology involves a sequential process of nucleophilic aromatic substitution, nitro group reduction, and a Gould-Jacobs type cyclization.

Synthetic Strategy Overview

The proposed synthesis proceeds through three key stages:

-

Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with the selective substitution of the fluorine atom at the C-4 position of Methyl 2,4-difluoro-5-nitrobenzoate. This position is highly activated towards nucleophilic attack due to the para-directing electron-withdrawing effect of the nitro group.[5][6] Reaction with various primary or secondary amines introduces a key substituent that will ultimately reside at the N-1 position of the quinolone core.

-

Reduction of the Nitro Group : The nitro group of the resulting substituted aminobenzoate is then reduced to a primary amine. This transformation is critical for the subsequent cyclization step. Common and effective methods include catalytic hydrogenation or metal-mediated reductions using reagents like tin(II) chloride.[7]

-

Annulation and Cyclization : The final quinolone ring system is constructed via a Gould-Jacobs reaction. The synthesized aniline intermediate is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine, which then undergoes thermal cyclization to yield the 4-hydroxyquinolone-3-carboxylate scaffold.[2]

This synthetic route offers a flexible and efficient approach to a library of substituted quinolones, enabling structure-activity relationship (SAR) studies for drug discovery and development.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-fluoro-5-nitro-4-(substituted amino)benzoates (3a-c) via SNAr

This protocol describes the nucleophilic aromatic substitution reaction between Methyl 2,4-difluoro-5-nitrobenzoate (1) and a representative amine (e.g., cyclopropylamine) to yield the corresponding N-substituted intermediate.

Materials:

-

Methyl 2,4-difluoro-5-nitrobenzoate (1)

-

Cyclopropylamine (2a), Morpholine (2b), or Benzylamine (2c)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask, add Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq.).

-

Add potassium carbonate (2.0 eq.) to the flask.

-

Dissolve the starting materials in acetonitrile or DMSO (approx. 10 mL per gram of starting material).

-

Add the desired amine (1.2 eq.) to the reaction mixture dropwise at room temperature.

-

Stir the reaction mixture at 60-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-